

ML395: A Technical Guide to a Selective PLD2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML395

Cat. No.: B609165

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML395 is a potent and highly selective allosteric inhibitor of phospholipase D2 (PLD2), an enzyme implicated in a variety of cellular processes and a potential therapeutic target for several diseases, including cancer and viral infections. Developed through the chemical optimization of a halopemide-derived series of dual PLD1/2 inhibitors, **ML395** exhibits over 80-fold selectivity for PLD2 over its isoform, PLD1. This technical guide provides a comprehensive overview of the discovery, development, and characterization of **ML395**, including detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and development workflow.

Discovery and Development

The discovery of **ML395** was the result of a focused effort to improve the isoform selectivity and physicochemical properties of an existing class of PLD inhibitors. The development process originated from the optimization of a dual PLD1/2 inhibitor scaffold derived from halopemide.

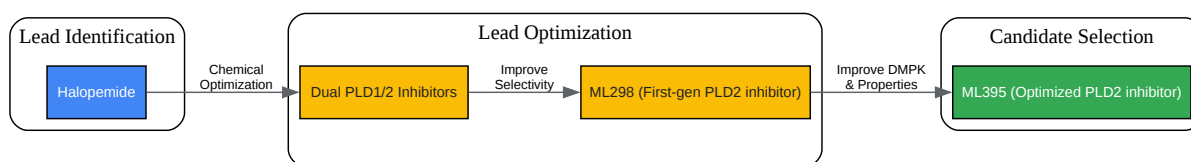
Initial screening and optimization efforts led to the identification of a first-generation PLD2-selective inhibitor, ML298. While potent, ML298 suffered from limitations including modest pharmacokinetic properties, low solubility, and toxicity at higher concentrations.^[1] Further chemical optimization of ML298, through iterative parallel synthesis, led to the development of **ML395** (also known as VU0468809).^{[1][2]} This new compound demonstrated significant

improvements in potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) profile, with no observed toxicity at high concentrations.^[1]

The key structural modification in **ML395** involved the installation of a 1,3,8-triazaspiro[4.5]decan-4-one privileged structure, which was found to engender PLD2 selectivity.^[1]

Development Workflow

The logical progression from the initial lead compound to the optimized **ML395** is depicted in the following workflow diagram.



[Click to download full resolution via product page](#)

ML395 Development Workflow Diagram

Quantitative Data

ML395 has been characterized by its high potency and selectivity for PLD2. The following tables summarize the key quantitative data for **ML395**.

Table 1: In Vitro Potency and Selectivity of ML395

Assay Type	Target	IC50 (nM)	Selectivity (fold)
Cellular Assay	PLD1	>30,000	>83
PLD2	360		
Biochemical Assay	PLD1	>30,000	>3.4
PLD2	8,700		

Data sourced from NIH Probe Report for **ML395**.^[1]

Table 2: In Vitro DMPK and Physicochemical Properties of ML395

Parameter	Value
Solubility	
PBS (pH 7.4)	23 μ M
Permeability	
Caco-2 (A-B)	Moderate to High
Plasma Protein Binding	
Rat Plasma (% bound)	98.6
Human Plasma (% bound)	99.2
Metabolic Stability	
Rat Liver Microsomes (T1/2)	25.7 min
Human Liver Microsomes (T1/2)	48.5 min
CYP450 Inhibition	
CYP1A2 (IC50)	>50 μ M
CYP2C9 (IC50)	>50 μ M
CYP2C19 (IC50)	>50 μ M
CYP2D6 (IC50)	20.3 μ M
CYP3A4 (IC50)	10.1 μ M
Physicochemical Properties	
Molecular Weight	498.6 g/mol
cLogP	4.2
Topological Polar Surface Area (TPSA)	74.2 \AA^2

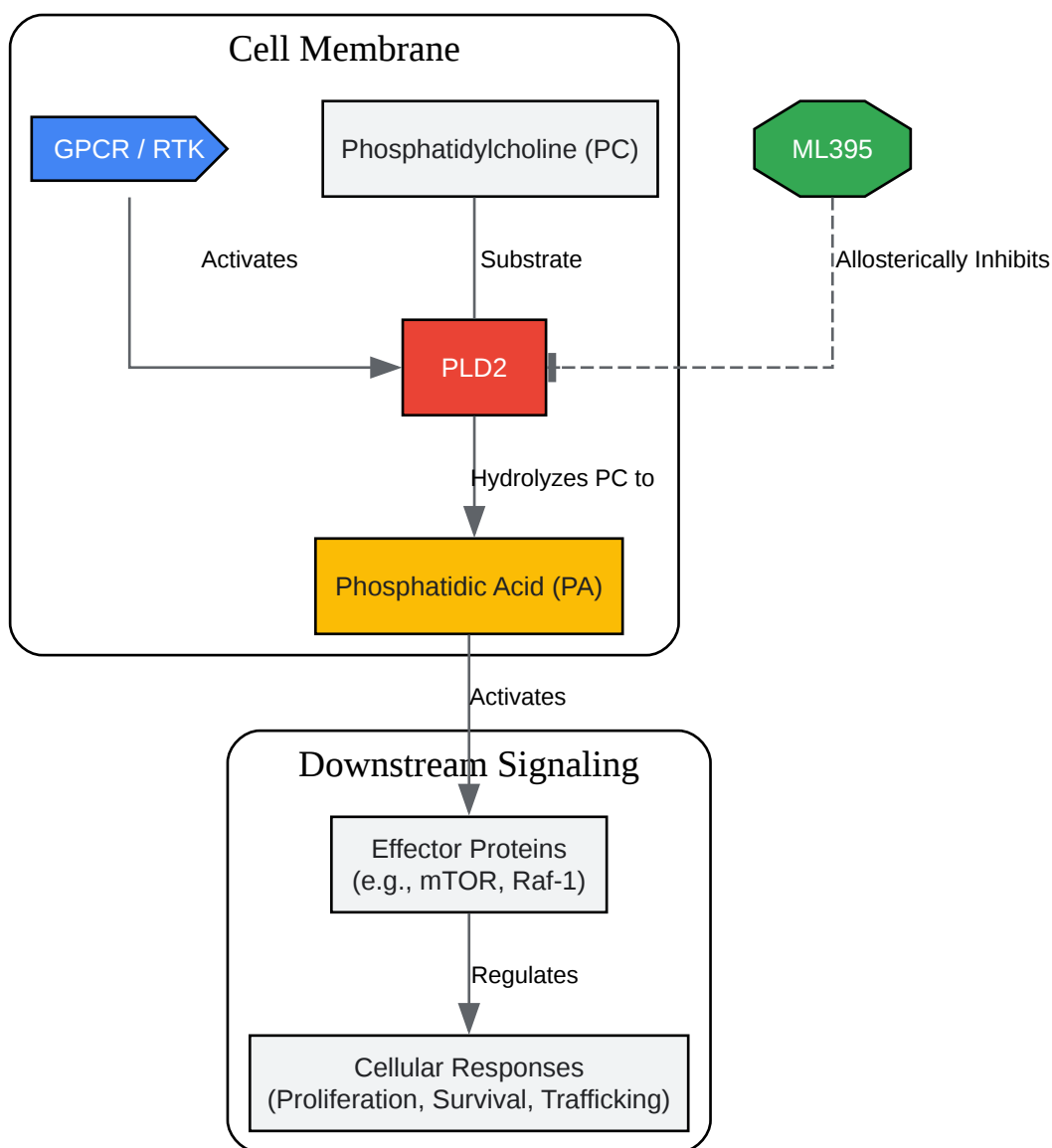
Mechanism of Action and Signaling Pathway

ML395 functions as a selective allosteric inhibitor of PLD2.[1] PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce the second messenger phosphatidic acid (PA).[3] PA is a critical signaling lipid that regulates a multitude of cellular processes, including cell proliferation, survival, and membrane trafficking, by activating downstream effector proteins.[4]

By selectively inhibiting PLD2, **ML395** reduces the production of PA, thereby modulating the downstream signaling cascades that are dependent on PLD2-generated PA. The precise downstream effects of selective PLD2 inhibition are an active area of research, but are known to impact pathways involved in cancer progression and viral replication.[1][4]

Phospholipase D Signaling Pathway

The following diagram illustrates the canonical Phospholipase D signaling pathway and the point of intervention by **ML395**.



[Click to download full resolution via product page](#)

Phospholipase D Signaling Pathway and **ML395** Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **ML395**.

Biochemical PLD2 Inhibition Assay

This assay determines the direct inhibitory effect of **ML395** on purified PLD2 enzyme.

- **Enzyme and Substrate Preparation:** Purified recombinant human PLD2 is used. The substrate consists of vesicles containing a fluorescently labeled phosphatidylcholine analog.
- **Assay Procedure:**
 - A dilution series of **ML395** is prepared in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA).
 - Purified PLD2 enzyme is added to the wells of a microplate containing the **ML395** dilutions and incubated for a specified pre-incubation period (e.g., 15 minutes) at room temperature.
 - The enzymatic reaction is initiated by the addition of the fluorescently labeled phosphatidylcholine substrate vesicles.
 - The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at 37°C.
 - The reaction is terminated by the addition of a stop solution.
 - The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.
- **Data Analysis:** The fluorescence signal is proportional to the amount of product formed. The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular PLD2 Inhibition Assay

This assay measures the ability of **ML395** to inhibit PLD2 activity within a cellular context.

- **Cell Culture:** A suitable cell line overexpressing PLD2 (e.g., HEK293T) is cultured in appropriate media.
- **Assay Procedure:**
 - Cells are seeded into a multi-well plate and allowed to adhere overnight.

- The cells are then treated with a dilution series of **ML395** for a specified period (e.g., 1-2 hours).
- PLD activity is stimulated by the addition of a known agonist (e.g., phorbol 12-myristate 13-acetate - PMA). In the presence of a primary alcohol such as 1-butanol, PLD catalyzes a transphosphatidylolation reaction, producing phosphatidylbutanol (PBut), which serves as a specific marker of PLD activity.
- The cells are incubated with the agonist and 1-butanol for a defined time (e.g., 30-60 minutes).
- The reaction is stopped, and cellular lipids are extracted.
- The amount of PBut is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: The amount of PBut produced is a measure of PLD activity. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of **ML395** and fitting the data to a dose-response curve.

Anti-Influenza Virus Cytopathic Effect (CPE) Assay

This assay evaluates the antiviral activity of **ML395** by measuring its ability to protect cells from virus-induced cell death.

- Cell and Virus Culture: Madin-Darby Canine Kidney (MDCK) cells are used as the host cells for influenza virus infection. A specific strain of influenza virus (e.g., H1N1) is propagated and titrated.
- Assay Procedure:
 - MDCK cells are seeded in a 96-well plate and grown to confluence.
 - A serial dilution of **ML395** is prepared in infection media.
 - The cell culture medium is removed, and the cells are pre-incubated with the **ML395** dilutions for 1 hour.

- The cells are then infected with a predetermined titer of influenza virus.
- The plates are incubated for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).
- Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).
- Data Analysis: The EC50 value, the concentration of **ML395** that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve. The CC50 (50% cytotoxic concentration) is also determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is calculated as CC50/EC50.

Conclusion

ML395 represents a significant advancement in the development of selective PLD2 inhibitors. Its high potency, isoform selectivity, and favorable DMPK properties make it a valuable tool for investigating the biological roles of PLD2 in various physiological and pathological processes. Furthermore, its demonstrated antiviral activity suggests potential therapeutic applications. The detailed information provided in this technical guide serves as a comprehensive resource for researchers utilizing or further developing **ML395** and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4,5]decan-4-one privileged structure that engenders PLD2 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ML395: A Technical Guide to a Selective PLD2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609165#ml395-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com